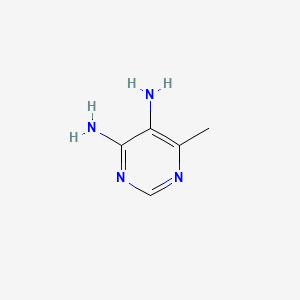

6-Methylpyrimidine-4,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-4(6)5(7)9-2-8-3/h2H,6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMLXPYSMIAAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298256 | |

| Record name | 6-Methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22715-28-2 | |

| Record name | 6-Methyl-4,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22715-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 122008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022715282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4, 6-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 6-Methylpyrimidine-4,5-diamine

An In-depth Technical Guide to 6-Methylpyrimidine-4,5-diamine

6-Methylpyrimidine-4,5-diamine, also known as 4,5-diamino-6-methylpyrimidine, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a substituted diaminopyrimidine, its true value lies in the strategic placement of its vicinal amino groups at the C4 and C5 positions. This specific arrangement makes it an ideal and highly reactive precursor for the synthesis of fused heterocyclic systems, most notably purines, which are fundamental components of DNA and RNA and form the core scaffold of numerous therapeutic agents[1][2].

This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of 6-Methylpyrimidine-4,5-diamine. It is designed for researchers, chemists, and drug development professionals who seek to leverage this versatile intermediate in their synthetic programs. We will delve into not just the "what" but the "why," offering field-proven insights into its handling, synthesis, and application.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These parameters govern its solubility, reactivity, and storage requirements, directly impacting experimental design and outcomes.

Structural Representation

The molecule consists of a pyrimidine ring substituted with a methyl group at position 6 and two amino groups at positions 4 and 5.

Structure:

Physicochemical Data

The key physical and chemical properties of 6-Methylpyrimidine-4,5-diamine are summarized below. This data is essential for planning reactions, purification, and formulation.

| Property | Value | Source(s) |

| IUPAC Name | 6-Methylpyrimidine-4,5-diamine | N/A |

| CAS Number | 22715-28-2 | |

| Molecular Formula | C₅H₈N₄ | |

| Molecular Weight | 124.14 g/mol | |

| Appearance | Typically an off-white to tan solid | Inferred |

| Melting Point | Data not consistently available | N/A |

| Solubility | Soluble in polar organic solvents | [3] |

| Hydrogen Bond Donors | 2 (from the two NH₂ groups) | Inferred |

| Hydrogen Bond Acceptors | 4 (from the two ring N and two NH₂) | Inferred |

Synthesis Pathway: A Validated Protocol

The most reliable and common route to 6-Methylpyrimidine-4,5-diamine involves the reduction of an ortho-nitroamino precursor, specifically 4-amino-6-methyl-5-nitropyrimidine. This precursor is readily synthesized, making this a practical approach for laboratory-scale production.

The rationale behind this two-step approach is rooted in the principles of aromatic chemistry. The pyrimidine ring is electron-deficient, which facilitates nucleophilic substitution but makes electrophilic nitration challenging. Therefore, starting with a pre-functionalized pyrimidine and introducing the nitro group, followed by a robust reduction, is the preferred strategy.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 4-amino-6-methyl-5-nitropyrimidine using catalytic hydrogenation, a clean and efficient method that avoids the use of stoichiometric metal reagents.

Step 1: Reaction Setup

-

To a high-pressure hydrogenation vessel, add 4-amino-6-methyl-5-nitropyrimidine (1.0 eq).

-

Add a suitable solvent, such as ethanol (EtOH) or methanol (MeOH), to dissolve or suspend the starting material (approx. 10-20 mL per gram of substrate).

-

Carefully add Palladium on carbon (Pd/C, 5-10 wt%), typically 5 mol% relative to the substrate. The catalyst is pyrophoric and should be handled with care, preferably under a blanket of inert gas or as a wet paste.

-

Expert Insight: The choice of Pd/C is critical. A 10% loading ensures a reasonable reaction rate without excessive cost. Wetting the catalyst with the reaction solvent before adding it to the vessel minimizes the risk of ignition.

-

Step 2: Hydrogenation

-

Seal the reaction vessel securely.

-

Purge the vessel multiple times with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.

-

Pressurize the vessel with hydrogen gas (H₂). A pressure of 50-100 psi is typically sufficient.

-

Causality: The hydrogen pressure provides a high concentration of H₂ at the catalyst surface, driving the reduction of the nitro group. This process involves the catalytic cleavage of the H-H bond and the stepwise reduction of -NO₂ to -NH₂.

-

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, carefully depressurize the vessel and purge again with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent (EtOH or MeOH) to ensure complete recovery of the product.

-

Trustworthiness: This filtration step is crucial for product purity. Palladium residues can interfere with subsequent reactions, particularly cross-coupling chemistries.

-

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.

-

Dry the final product under vacuum to yield 6-Methylpyrimidine-4,5-diamine as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of 6-Methylpyrimidine-4,5-diamine.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 6-Methylpyrimidine-4,5-diamine stems directly from the nucleophilicity and proximity of its two amino groups. These groups readily participate in condensation and cyclization reactions to form fused five-membered rings.

Core Reactivity: Precursor to Purines

The most significant application of 6-Methylpyrimidine-4,5-diamine is in the Traube purine synthesis. This classic method involves the reaction of a 4,5-diaminopyrimidine with a one-carbon electrophile, which cyclizes to form the imidazole portion of the purine ring system[2][4].

-

Reaction with Formic Acid: Refluxing with formic acid introduces a formyl group onto one of the amines, which then undergoes acid-catalyzed cyclization and dehydration to yield 6-methylpurine.

-

Reaction with Aldehydes: Condensation with various aldehydes (R-CHO) first forms a Schiff base, which then cyclizes to produce 8-substituted purines. This reaction is often carried out under oxidative conditions (e.g., in the presence of air or a mild oxidant) to aromatize the newly formed ring.

-

Reaction with Orthoesters: Reagents like triethyl orthoformate serve as efficient one-carbon sources, reacting with the diamine to directly yield the purine ring without the need for an external oxidant.

This reactivity makes 6-Methylpyrimidine-4,5-diamine a cornerstone for creating libraries of substituted purines, which are frequently screened for biological activity as kinase inhibitors, antivirals, and anticancer agents[5].

Application as a Synthetic Scaffold

The diagram below illustrates the central role of 6-Methylpyrimidine-4,5-diamine as a precursor to various classes of bioactive fused heterocycles.

Caption: Synthetic utility of 6-Methylpyrimidine-4,5-diamine.

Spectral Characterization Guide

While a dedicated public spectral database entry for this specific compound is sparse, its structure allows for a reliable prediction of its key spectral features. These predictions are invaluable for confirming the identity and purity of the synthesized material.

-

¹H NMR:

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.2-2.5 ppm.

-

Pyrimidine Proton (C2-H): A singlet should appear in the aromatic region, typically δ 7.5-8.0 ppm.

-

Amine Protons (-NH₂): Two distinct, broad singlets are expected for the C4-NH₂ and C5-NH₂ protons, likely in the range of δ 4.5-6.5 ppm. Their chemical shift can be highly dependent on solvent and concentration.

-

-

¹³C NMR:

-

Methyl Carbon (-CH₃): An aliphatic signal around δ 20-25 ppm.

-

Pyrimidine Carbons: Four distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons bearing the amino groups (C4, C5) will be the most shielded, while C2 and C6 will be further downfield.

-

-

IR Spectroscopy:

-

N-H Stretch: A prominent, often broad, pair of bands will appear in the 3200-3500 cm⁻¹ region, characteristic of the primary amine groups.

-

C=N and C=C Stretch: A series of sharp to medium absorptions between 1500-1650 cm⁻¹ are indicative of the pyrimidine ring stretching vibrations.

-

N-H Bend: A bending vibration for the amino groups should be visible around 1600-1640 cm⁻¹.

-

-

Mass Spectrometry:

-

In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z 124 and 125, respectively, corresponding to the molecular weight of 124.14 g/mol .

-

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 6-Methylpyrimidine-4,5-diamine is paramount for ensuring laboratory safety. While this specific compound lacks extensive toxicological data, information from structurally related diaminopyrimidines provides a strong basis for safe handling protocols[6][7][8].

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Body Protection: A standard laboratory coat should be worn.

-

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water[6].

-

Minimize dust generation during weighing and transfer.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

The amino groups can be sensitive to oxidation and light. Storing the container under an inert atmosphere (e.g., Argon) and in an amber vial can prolong shelf life.

-

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists[7].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[6].

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

References

-

PubChem. 4,5-Diamino-6-methyl-2-thiopyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available at: [Link]

-

Bentham Science. One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Available at: [Link]

-

Wikipedia. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Available at: [Link]

- Google Patents.Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.

-

Wiley Online Library. Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. Available at: [Link]

-

National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

-

National Center for Biotechnology Information. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available at: [Link]

-

PubMed. 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases. Available at: [Link]

-

ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: [Link]

-

National Center for Biotechnology Information. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... Available at: [Link]

-

International Journal of Engineering Research and Applications. FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Available at: [Link]

-

MDPI. 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one. Available at: [Link]

-

Microbe Notes. Purine Synthesis. Available at: [Link]

-

YouTube. Purine Synthesis. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy. Available at: [Link]

-

ResearchGate. How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

UW Pressbooks. Purine, Pyrimidine Metabolism, Disorders. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%. Available at: [Link]

-

MDPI. Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Available at: [Link]

-

Fisher Scientific. Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of new nitro and amino sterols; potential inhibitors of 4-methyl sterol oxidase. Available at: [Link]

-

precisionFDA. 2,4-DIAMINO-5-NITRO-6-METHYLPYRIMIDINE. Available at: [Link]

-

UCLA. Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

6-Methylpyrimidine-4,5-diamine CAS number and physical data

An In-Depth Technical Guide to 6-Methylpyrimidine-4,5-diamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

6-Methylpyrimidine-4,5-diamine is a pivotal heterocyclic intermediate, serving as a cornerstone in the synthesis of complex bioactive molecules. Its structural arrangement, featuring adjacent amine groups on a pyrimidine core, makes it an exceptionally versatile precursor for the construction of fused ring systems, most notably purines and their analogues. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, core synthesis principles, and critical applications, with a specific focus on its role in the development of therapeutic agents. Authored for researchers and professionals in drug development, this document synthesizes technical data with practical insights into the compound's utility and handling.

Compound Identification and Physicochemical Properties

6-Methylpyrimidine-4,5-diamine, also known by its synonym 4,5-Diamino-6-methylpyrimidine, is a substituted diaminopyrimidine. Its core data is summarized below.

| Property | Value | Source |

| CAS Number | 22715-28-2 | , |

| Molecular Formula | C₅H₈N₄ | , |

| Molecular Weight | 124.14 g/mol | , |

| IUPAC Name | 6-methylpyrimidine-4,5-diamine | |

| Physical Form | Solid (Expected) | Inferred from related compounds |

| Melting Point | >300 °C (Expected) | Based on analogue 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine[1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water (Expected) | Inferred from structure |

While specific, experimentally verified physical data for this compound is not widely published, its structure as a polar, hydrogen-bonding aromatic amine suggests it is a solid at room temperature with a high melting point, a characteristic common among diaminopyrimidines due to strong intermolecular hydrogen bonding.

Core Synthesis Principles and Representative Methodology

The synthesis of diaminopyrimidines often follows established heterocyclic chemistry principles, typically involving the condensation of a three-carbon electrophilic unit with a guanidine-containing nucleophile. A classic and adaptable approach is the Traube purine synthesis, where the initial pyrimidine formation is the key step.

The synthesis of 6-Methylpyrimidine-4,5-diamine can be envisioned starting from precursors that establish the methyl and adjacent amine functionalities. A plausible and illustrative method involves the reduction of a corresponding nitro-aminopyrimidine intermediate.

Illustrative Synthesis Workflow

This protocol is a representative methodology adapted from established pyrimidine synthesis procedures, such as those used for preparing precursors for antifolates.[2][3]

Step 1: Synthesis of 4-Amino-6-methyl-5-nitropyrimidine

-

Begin with a suitable starting material like 4-amino-6-methylpyrimidin-2-ol.

-

Nitrate the 5-position of the pyrimidine ring using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions.

-

The resulting nitro compound is then isolated and purified.

Step 2: Reduction to 6-Methylpyrimidine-4,5-diamine

-

Dissolve the 4-Amino-6-methyl-5-nitropyrimidine intermediate in a suitable solvent, such as ethanol or methanol.

-

Add a hydrogenation catalyst, typically Palladium on carbon (Pd/C).

-

Introduce a hydrogen source, either by bubbling hydrogen gas through the mixture or by using a transfer hydrogenation reagent like ammonium formate.

-

The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 6-Methylpyrimidine-4,5-diamine.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Applications in Drug Discovery

The primary value of 6-Methylpyrimidine-4,5-diamine lies in its function as a synthon for bicyclic heterocycles that are structurally related to endogenous purines. This makes it a privileged scaffold in medicinal chemistry.

A. Precursor for Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids.[4] Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This makes DHFR a validated target for anticancer, antibacterial, and antiparasitic drugs.[5]

The 2,4-diaminopyrimidine moiety is a classic pharmacophore that mimics the binding of dihydrofolate to the active site of the DHFR enzyme.[4][6] 6-Methylpyrimidine-4,5-diamine can be cyclized with appropriate reagents to form purine-like structures that are then elaborated into potent and selective DHFR inhibitors.[3][7]

B. Synthesis of Kinase Inhibitors

The pyrimidine core is a common feature in many kinase inhibitors. Derivatives of 4,6-diaminopyrimidine have been successfully developed as selective inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a clinically validated target in acute myeloid leukemia (AML).[8] The diamine functionality allows for the strategic installation of side chains that can target specific residues within the kinase ATP-binding pocket, leading to high potency and selectivity.

C. Versatile Intermediate for Purine Analogues

Beyond specific targets, 6-Methylpyrimidine-4,5-diamine is a fundamental building block for a wide array of purine analogues.[9][10] By reacting the diamine with reagents such as aldehydes, orthoesters, or carboxylic acids, the imidazole portion of the purine ring system is formed. This versatility allows for the creation of large libraries of compounds for screening against various biological targets, including viruses, bacteria, and cancer cell lines.[11]

Analytical Characterization Profile

While specific spectra for this compound are not available in public databases, its structure allows for a reliable prediction of its key analytical features.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple.

-

A singlet for the methyl group (–CH₃) protons, likely appearing around δ 2.0-2.5 ppm.

-

A singlet for the aromatic proton on the pyrimidine ring (H-2), expected at a downfield shift, potentially around δ 7.5-8.0 ppm.

-

Two broad singlets corresponding to the two amine groups (–NH₂). Their chemical shift would be variable (typically δ 4.0-6.0 ppm in DMSO-d₆) and concentration-dependent.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would show five distinct signals.

-

One signal for the methyl carbon in the aliphatic region (δ ~20 ppm).

-

Four signals in the aromatic region corresponding to the carbons of the pyrimidine ring. The carbons attached to the nitrogen atoms (C-4, C-5, C-6) would be significantly deshielded.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by:

-

Sharp, distinct peaks in the 3200-3500 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary amine groups.

-

Aromatic C=C and C=N stretching vibrations within the 1500-1650 cm⁻¹ range.

-

C-H stretching and bending vibrations for the methyl group and aromatic proton.

-

-

Mass Spectrometry : The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 124.14).

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 6-Methylpyrimidine-4,5-diamine. However, based on data for structurally similar compounds like 4,5-diaminopyrimidine, appropriate precautions are necessary.[12]

-

General Handling : Use in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear standard protective gear, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation. Avoid creating dust.

-

Storage : Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

Conclusion

6-Methylpyrimidine-4,5-diamine is a high-value chemical intermediate whose significance is firmly rooted in its role as a versatile building block for pharmacologically relevant scaffolds. Its ability to serve as a direct precursor to purine-like systems makes it indispensable in the design and synthesis of targeted therapies, particularly DHFR and kinase inhibitors. While detailed public data on its physical properties is sparse, its chemical reactivity and applications are well-established through the extensive literature on its derivatives. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in synthetic and medicinal chemistry programs.

References

- Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (n.d.). National Library of Medicine. [Link]

- Novel Dihydrofolate Reductase Inhibitors. Structure-Based versus Diversity-Based Library Design and High-Throughput Synthesis an. (2003). American Chemical Society. [Link]

- Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. (n.d.). National Library of Medicine. [Link]

- Structure-Based Design of Selective Inhibitors of Dihydrofolate Reductase: Synthesis and Antiparasitic Activity of 2,4-Diaminopteridine Analogues with a Bridged Diarylamine Side Chain. (n.d.). Journal of Medicinal Chemistry. [Link]

- Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). Bentham Science. [Link]

- Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. (n.d.). ResearchGate. [Link]

- Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. (n.d.). National Library of Medicine. [Link]

- Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. (2018). Nature. [Link]

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. [Link]

- Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. (n.d.). National Library of Medicine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methylpyrimidine-4,5-diamine

Introduction

6-Methylpyrimidine-4,5-diamine is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a crucial building block for the synthesis of various biologically active molecules. The precise structural elucidation and purity assessment of this compound are paramount for its application in complex synthetic pathways. This guide provides a comprehensive overview of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize 6-Methylpyrimidine-4,5-diamine, ensuring its identity and quality for research and development purposes.

The structural integrity of such precursors is the foundation of reliable and reproducible scientific outcomes. Spectroscopic analysis offers a non-destructive and highly informative means to confirm the molecular structure, identify functional groups, and probe the electronic environment of the constituent atoms. This document is intended to be a practical resource for scientists, providing not only reference data but also the underlying principles and standardized protocols for acquiring high-quality spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 6-Methylpyrimidine-4,5-diamine, MS is primarily used to confirm its molecular weight and to gain structural insights through the analysis of its fragmentation patterns.

Interpreting the Mass Spectrum

Expected Key Mass Spectral Data:

| m/z Value | Interpretation | Causality of Fragmentation |

| 124 | Molecular Ion (M⁺) | Ionization of the parent molecule by electron impact. |

| 109 | [M - CH₃]⁺ | Loss of the methyl group from the pyrimidine ring. |

| 95 | [M - HCN - H]⁺ | A common fragmentation pathway for pyrimidine rings involving the loss of hydrogen cyanide. |

| 82 | [M - N₂H₂ - H]⁺ | Fragmentation involving the diamino-substituted portion of the molecule. |

Note: The fragmentation pattern is predictive and based on the analysis of similar structures. Actual experimental data may vary.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The choice of GC-MS is predicated on the anticipated volatility and thermal stability of 6-Methylpyrimidine-4,5-diamine. This technique separates the analyte from volatile impurities before it enters the mass spectrometer, ensuring a clean and interpretable mass spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of 6-Methylpyrimidine-4,5-diamine in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject 1 µL of the prepared sample into the GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).

-

Gas Chromatography:

-

Injector Temperature: 250 °C. This ensures rapid volatilization of the sample.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. This gradient allows for the separation of compounds with different boiling points.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns.

-

Mass Range: Scan from m/z 40 to 400. This range is sufficient to capture the molecular ion and key fragments.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

GC-MS Workflow Diagram

Caption: Workflow for GC-MS Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-Methylpyrimidine-4,5-diamine, IR spectroscopy is crucial for confirming the presence of the amino (-NH₂) and methyl (-CH₃) groups, as well as the characteristic vibrations of the pyrimidine ring.

Interpreting the IR Spectrum

The IR spectrum of 6-Methylpyrimidine-4,5-diamine will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. While specific data for this exact compound is limited, data from related pyrimidine derivatives provides a solid basis for interpretation.[1][2]

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |

| 3050 - 3000 | C-H Stretching | Aromatic C-H |

| 2960 - 2850 | C-H Stretching | Methyl (-CH₃) |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Stretching | Pyrimidine Ring |

| 1465 - 1440 | C-H Bending | Methyl (-CH₃) |

| 1350 - 1200 | C-N Stretching | Aromatic Amine |

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

ATR-FTIR is a convenient and rapid method for obtaining the IR spectrum of a solid sample with minimal preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue soaked in isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid 6-Methylpyrimidine-4,5-diamine powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

ATR-FTIR Workflow Diagram

Caption: Workflow for ATR-FTIR Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of 6-Methylpyrimidine-4,5-diamine.

Interpreting the NMR Spectra

Based on the structure of 6-Methylpyrimidine-4,5-diamine and data from similar compounds, the following ¹H and ¹³C NMR signals can be predicted.[3][4] The choice of solvent (e.g., DMSO-d₆) is critical as the amine protons are exchangeable and may not be observed in deuterated protic solvents like D₂O.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |

| ~ 7.5 | Singlet | 1H | H2 (pyrimidine ring) | Deshielded due to adjacent electronegative nitrogen atoms. |

| ~ 5.5 - 6.5 | Broad Singlet | 2H | -NH₂ (at C4) | Protons on nitrogen, often broad due to quadrupole effects and exchange. |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ (at C5) | Protons on nitrogen, likely at a different shift due to the local electronic environment. |

| ~ 2.2 | Singlet | 3H | -CH₃ | In the typical range for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~ 155 - 160 | C2 | Influenced by two adjacent nitrogen atoms. |

| ~ 145 - 150 | C4 | Attached to an amino group and adjacent to two nitrogens. |

| ~ 140 - 145 | C6 | Attached to the methyl group. |

| ~ 110 - 115 | C5 | Attached to an amino group. |

| ~ 20 | -CH₃ | Typical range for an aromatic methyl carbon. |

Note: These are predicted chemical shifts. Actual experimental values may differ slightly.

Experimental Protocol: ¹H and ¹³C NMR

Acquiring high-quality NMR spectra requires careful sample preparation and parameter optimization.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 6-Methylpyrimidine-4,5-diamine in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended to observe NH protons) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.[5]

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and provide a signal enhancement (Nuclear Overhauser Effect).[5]

-

Spectral Width: 0 to 200 ppm.[5]

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[5]

-

Relaxation Delay: 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

NMR Spectroscopy Workflow Diagram

Caption: Workflow for NMR Spectroscopy.

Conclusion

The comprehensive spectroscopic analysis of 6-Methylpyrimidine-4,5-diamine using Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for its structural confirmation and purity assessment. MS confirms the molecular weight, IR identifies the key functional groups, and NMR provides the detailed atomic connectivity. Together, these techniques offer an unambiguous characterization of the molecule, which is an essential prerequisite for its use in research and drug development, ensuring the integrity and reliability of subsequent experimental work.

References

-

PubChem. (n.d.). 4,5-Diamino-6-methyl-2-thiopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

-

ResearchGate. (n.d.). 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. Retrieved from [Link]

-

mzCloud. (2015). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]

-

ACS Omega. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine. Retrieved from [Link]

-

MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Solubility and stability of 6-Methylpyrimidine-4,5-diamine

An In-Depth Technical Guide to the Solubility and Stability of 6-Methylpyrimidine-4,5-diamine

Introduction

6-Methylpyrimidine-4,5-diamine, a substituted diaminopyrimidine, represents a core structural motif in numerous biologically active compounds. Pyrimidine derivatives are fundamental components of nucleic acids and are integral to a wide array of pharmaceuticals, including antiviral, antibacterial, and anti-tumor agents[1]. The efficacy, formulation, and ultimate success of any active pharmaceutical ingredient (API) are fundamentally governed by its physicochemical properties. Among the most critical of these are solubility and stability.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the solubility and stability of 6-Methylpyrimidine-4,5-diamine. We will move beyond theoretical data to provide actionable, field-proven insights and detailed experimental protocols. The causality behind each experimental choice will be explained, ensuring that the methodologies serve as self-validating systems for generating robust and reliable data.

Physicochemical Properties

A foundational understanding of the intrinsic properties of 6-Methylpyrimidine-4,5-diamine is essential before delving into its solution behavior. The molecule's structure, characterized by a methyl group and two amino groups on the pyrimidine ring, dictates its polarity, hydrogen bonding capacity, and susceptibility to degradation.

| Property | Value / Description | Source |

| IUPAC Name | 6-methylpyrimidine-4,5-diamine | Inferred from related compounds |

| Molecular Formula | C₅H₈N₄ | |

| Molecular Weight | 124.14 g/mol | |

| Appearance | Likely a crystalline solid (similar to related pyrimidines) | [2] |

| pKa | The two amino groups and ring nitrogens impart basic character, suggesting multiple pKa values. Experimental determination is crucial for pH-dependent solubility studies. | Inferred from pyrimidine chemistry |

Solubility Profile: A Multifaceted Analysis

Solubility is not a single value but a complex interplay between the solute, solvent, and environmental conditions. For drug development, understanding both thermodynamic and kinetic solubility is paramount for applications ranging from high-throughput screening to final dosage form manufacturing.

Causality of Solvent Selection

The choice of solvents for solubility determination is driven by the anticipated polarity and hydrogen bonding capabilities of 6-Methylpyrimidine-4,5-diamine. The presence of two amino groups and ring nitrogens allows it to act as both a hydrogen bond donor and acceptor, suggesting solubility in polar solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amino groups, facilitating dissolution. Water solubility is particularly critical and is expected to be significantly influenced by pH.[2][3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent for solubilizing a wide range of compounds and are often used for creating high-concentration stock solutions in research settings.[4]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be very low in these solvents due to the polar nature of the diaminopyrimidine core.[3]

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for a comprehensive solubility assessment.

Caption: A two-phase workflow for solubility assessment.

Protocol: Equilibrium Shake-Flask Solubility

This method determines the thermodynamic equilibrium solubility, the gold standard for characterizing a compound's intrinsic solubility.

Rationale: By allowing the system to reach equilibrium over an extended period (24-48 hours), this method ensures that the measured concentration represents the true saturation point, unaffected by the kinetics of dissolution or precipitation from a supersaturated state. Quantification by a specific method like HPLC ensures only the dissolved compound is measured.

Materials:

-

6-Methylpyrimidine-4,5-diamine

-

Selected solvents (e.g., Deionized Water, PBS pH 7.4, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (PTFE or other compatible material)

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of 6-Methylpyrimidine-4,5-diamine to a vial (enough to ensure solid remains after equilibration).

-

Add a known volume of the desired solvent (e.g., 2 mL).

-

Seal the vials tightly and place them on an orbital shaker.

-

Agitate at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.

-

After equilibration, allow the vials to stand for at least 1 hour for the excess solid to settle.

-

Carefully withdraw a sample from the supernatant, avoiding any solid material.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtrate as necessary and quantify the concentration using a validated HPLC-UV method.

Expected Solubility Profile (Qualitative)

While specific quantitative data is not publicly available, a qualitative profile can be predicted based on the structure and data from related compounds.[2][4]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Strong hydrogen bonding potential. Water solubility will be pH-dependent. |

| Polar Aprotic | DMSO, DMF | High | Strong dipole interactions; excellent for stock solutions. |

| Non-Polar | Toluene, Hexane, Cyclohexane | Very Low | Mismatch in polarity ("like dissolves like" principle).[3] |

Stability Profile: Ensuring Compound Integrity

Stability testing is crucial for defining storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy or safety. Forced degradation studies are an essential tool to understand the intrinsic stability of a molecule.

Key Degradation Pathways for Pyrimidines

The pyrimidine ring, while aromatic, is susceptible to specific degradation pathways, particularly under stress conditions.

-

Hydrolysis: The amino groups can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to hydroxylated pyrimidine derivatives.

-

Oxidation: The electron-rich pyrimidine ring and its substituents can be susceptible to oxidation, leading to N-oxides or ring-opened products.[5] The "Rut pathway" is a known biological degradation route for pyrimidines involving ring cleavage.[6]

-

Photodegradation: Aromatic systems can absorb UV light, leading to excited states that can undergo various reactions, including dimerization or reaction with oxygen to form phototoxic products.[7]

Experimental Workflow for Forced Degradation

This workflow systematically exposes the compound to stress conditions to identify likely degradation pathways and develop stability-indicating analytical methods.

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation via Oxidation

Rationale: Oxidative stress is a common degradation pathway for pharmaceuticals.[5] Using hydrogen peroxide (H₂O₂) provides a simple and effective way to generate a reactive oxygen species environment and assess the compound's susceptibility to oxidation. Monitoring at multiple time points allows for an estimation of degradation kinetics.

Materials:

-

6-Methylpyrimidine-4,5-diamine stock solution (e.g., 1 mg/mL in methanol or water)

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Volumetric flasks

-

HPLC-MS system

Procedure:

-

Prepare a test solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.

-

To a known volume of the test solution, add H₂O₂ to achieve a final concentration of 3%.

-

Store the solution protected from light at room temperature.

-

At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of the sample.

-

Quench the reaction if necessary (e.g., by dilution or adding a quenching agent like sodium bisulfite, though this can complicate chromatography).

-

Analyze the sample immediately using a stability-indicating HPLC-MS method.

-

Compare the chromatogram to that of an unstressed control sample to identify new peaks (degradants). Use the mass spectrometer to obtain mass information for the parent compound and any degradants.

Anticipated Stability Concerns

-

pH Sensitivity: The amino groups suggest that the compound's charge state, and thus its stability, will be highly dependent on pH.

-

Oxidative Instability: The electron-rich diamino-substituted ring is a likely target for oxidation. Careful handling and storage under an inert atmosphere (e.g., nitrogen or argon) may be required for long-term stability of solutions.

-

Photostability: As with many aromatic heterocyclic compounds, there is a potential for photolytic degradation.[7] Amber vials and protection from light are recommended as standard practice.

Analytical Methodologies for Quantification

Robust analytical methods are the bedrock of reliable solubility and stability data. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its specificity, sensitivity, and versatility.

Developing a Stability-Indicating HPLC Method

Rationale: A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradants, impurities, or excipients. This is achieved by ensuring chromatographic separation (baseline resolution) between the peak for the parent API and all potential degradation product peaks. The forced degradation samples are essential for developing and validating this capability.

Starting HPLC-UV Method Parameters:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is a versatile starting point for polar aromatic compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. (Provides good peak shape for basic amines).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance (determined by UV scan).

-

Mass Spectrometry (MS): Coupling to a mass spectrometer is invaluable for identifying unknown degradation products by providing mass-to-charge ratio information.[8][9]

Conclusion

While specific, published quantitative data for the solubility and stability of 6-Methylpyrimidine-4,5-diamine is limited, a comprehensive evaluation framework can be constructed based on its chemical structure and the behavior of related pyrimidine derivatives. Its polar, hydrogen-bonding nature suggests moderate to high solubility in polar solvents, which will be heavily influenced by pH. The electron-rich aromatic system indicates a potential susceptibility to oxidative and photolytic degradation.

For any research or development program involving this compound, it is imperative to experimentally determine these properties using the robust, validated protocols outlined in this guide. A thorough understanding and empirical characterization of solubility and stability are not merely procedural steps; they are foundational pillars for successful formulation, accurate biological testing, and the overall advancement of any project utilizing this important chemical scaffold.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 572852, 6-Methylpyrimidin-4-amine." PubChem. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4593165, 4,5-Diamino-6-methyl-2-thiopyrimidine." PubChem. Available at: [Link]

-

Patil, S. et al. (2010). "One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide." The Open Catalysis Journal. Available at: [Link]

-

ResearchGate. "Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems." Request PDF. Available at: [Link]

-

Abolhasan, A. et al. (2023). "MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity." Frontiers in Chemistry. Available at: [Link]

-

Kim, K. S. et al. (2010). "The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems." Journal of Bacteriology. Available at: [Link]

- Google Patents. "WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

iChemical. "6-Chloropyrimidine-4,5-diamine, CAS No. 4316-98-7." Available at: [Link]

-

ResearchGate. "An Expeditious Synthesis of 6-Alkyl-5-(4′-amino-phenyl)-pyrimidine-2,4-diamines." Request PDF. Available at: [Link]

-

ResearchGate. "Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine." PDF. Available at: [Link]

-

Ahmadi, M. et al. (2022). "Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation." AAPS PharmSciTech. Available at: [Link]

-

Viola, G. et al. (2004). "6-Aminoquinolones: photostability, cellular distribution and phototoxicity." Toxicology in Vitro. Available at: [Link]

-

Fabbrocino, S. et al. (2022). "A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis..." Molecules. Available at: [Link]

-

Global Substance Registration System. "5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE." Available at: [Link]

-

Simmons, W. S., & DeAngelis, R. L. (1973). "Quantitation of pyrimethamine and related diaminopyrimidines in situ by enhancement of fluorescence after thin layer chromatography." Analytical Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 83703, 4,5-Diaminopyrimidine." PubChem. Available at: [Link]

-

Pharmaffiliates. "2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine." Available at: [Link]

-

ResearchGate. "Effect and mechanism of environmentally friendly depressant 2, 4-Diamino-6-hydroxypyrimidine in separation of chalcopyrite and molybdenite." Request PDF. Available at: [Link]

-

ResearchGate. "6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine." PDF. Available at: [Link]

-

NIST. "Pyrimidine, 4,5-diamino-6-chloro-." NIST WebBook. Available at: [Link]

-

Frelon, S. et al. (1997). "Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution." Carcinogenesis. Available at: [Link]

-

ResearchGate. "Thermal Stability, Pyrolysis Behavior, and Fire-Retardant Performance of Melamine Cyanurate..." PDF. Available at: [Link]

-

Yasmin, A. et al. (2021). "Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497..." Pesticide Biochemistry and Physiology. Available at: [Link]

-

Gahl, A. et al. (2017). "Rapid Quantification of 4,4'-Methylenedianiline by Surface-Enhanced Raman Spectroscopy." Analytical Chemistry. Available at: [Link]

-

ResearchGate. "Thermal Stability of Hexamethyldisiloxane (MM) for High-Temperature Organic Rankine Cycle (ORC)." Available at: [Link]

-

Zsély, I. G. et al. (2021). "Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents." Molecules. Available at: [Link]

-

ResearchGate. "Solubility of 6-Chloropyridazin-3-amine in Different Solvents." Request PDF. Available at: [Link]

-

MOLBASE. "4-Amino-6-hydroxy-2-methylpyrimidine Hydrate|767-16-8." Available at: [Link]

Sources

- 1. benthamopen.com [benthamopen.com]

- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of pyrimidine-4,5-diamine derivatives

An In-Depth Technical Guide to the Discovery and History of Pyrimidine-4,5-diamine Derivatives

Introduction: The Privileged Scaffold

The pyrimidine nucleus is a cornerstone of life, forming the structural basis for the nucleobases cytosine, thymine, and uracil in DNA and RNA[1][2]. This inherent biological relevance has long positioned pyrimidine and its derivatives as a "privileged scaffold" in medicinal chemistry. Among the vast landscape of pyrimidine analogues, the pyrimidine-4,5-diamine core holds a position of particular distinction. Its unique electronic properties and steric arrangement, featuring two adjacent amino groups on the pyrimidine ring, make it not only a versatile synthetic intermediate but also a potent pharmacophore in its own right. This guide provides a comprehensive exploration of the discovery, synthesis, and evolution of pyrimidine-4,5-diamine derivatives, charting their journey from foundational building blocks to key components in modern therapeutic agents. It is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical molecular framework.

Part 1: Genesis and Foundational Synthesis

The history of pyrimidine-4,5-diamine is intrinsically linked to the broader exploration of pyrimidine chemistry. While simple pyrimidine derivatives were known in the 19th century, the targeted synthesis of more complex structures like the 4,5-diamino variant evolved from the need for precursors in purine and pteridine chemistry[2][3].

One of the most significant early challenges was the development of a reliable and efficient method to produce the core scaffold. An early, greatly improved method, which avoided the need for purification of intermediates, started from thiouracil and involved an eight-stage process culminating in the desired 4,5-diaminopyrimidine[3]. The key strategic step in many foundational syntheses involves the introduction of a nitro group at the 5-position, which can then be reduced to the corresponding amine. This nitro-group activation provides a reliable handle for introducing the second amino functionality.

Workflow: Classic Synthesis of 4,5-Diaminopyrimidine

The following workflow illustrates a representative classical approach, emphasizing the common strategy of nitration followed by reduction.

Caption: A classic synthetic pathway to the pyrimidine-4,5-diamine core.

Experimental Protocol: Reduction of a 5-Nitropyrimidine

This protocol describes a generalized, yet fundamental, step in the synthesis of the 4,5-diamine scaffold. The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its clean reaction profile and high yield, while metal-acid systems like tin(II) chloride offer a robust alternative.

Objective: To synthesize a 4,5-diaminopyrimidine derivative from its 5-nitro precursor.

Materials:

-

Substituted 4-amino-5-nitropyrimidine

-

Ethanol (or other suitable solvent)

-

Palladium on carbon (10% Pd/C) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Hydrogen source (gas cylinder or transfer hydrogenation source like ammonium formate)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel equipped with a magnetic stirrer and reflux condenser

Step-by-Step Methodology (Catalytic Hydrogenation):

-

Vessel Preparation: The reaction vessel is charged with the 4-amino-5-nitropyrimidine precursor (1.0 eq) and a suitable solvent such as ethanol.

-

Catalyst Addition: 10% Palladium on carbon (typically 5-10 mol%) is carefully added to the suspension under an inert atmosphere. Causality Note: The inert atmosphere is crucial to prevent catalyst deactivation and potential side reactions.

-

Hydrogenation: The vessel is evacuated and backfilled with hydrogen gas (typically to a pressure of 1-4 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with additional solvent to ensure complete recovery of the product.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 4,5-diaminopyrimidine derivative, which can be purified by recrystallization or column chromatography if necessary.

Part 2: The Broad Spectrum of Biological Activity

The true value of the pyrimidine-4,5-diamine scaffold was unlocked upon the discovery of its wide-ranging biological activities. Its ability to act as a bioisostere of purines allows it to interact with a multitude of biological targets, particularly enzymes that utilize ATP or other nucleotide cofactors[4][5]. This has led to its exploration in numerous therapeutic areas.

The diverse pharmacological activities reported for derivatives of this core include anticancer, antimicrobial, antiviral, anti-inflammatory, diuretic, and antifolate effects[6][7].

| Biological Activity | Primary Molecular Target(s) | Therapeutic Area | References |

| Anticancer | Protein Kinases (EGFR, FAK, JAK, CDK, TrkA) | Oncology | [8][9][10][11][12] |

| Antimicrobial | Dihydrofolate Reductase (DHFR) | Infectious Disease | [13] |

| Antiviral | Viral Enzymes / Replication Machinery | Infectious Disease | [14][15] |

| Anti-inflammatory | Kinases, Inflammatory Pathway Modulators | Immunology | [6][16] |

| Antitubercular | Mycobacterium tuberculosis targets | Infectious Disease | [17] |

Mechanism of Action: Kinase Inhibition

A predominant mechanism through which pyrimidine-4,5-diamine derivatives exert their anticancer effects is the inhibition of protein kinases[8]. Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, these kinases are overexpressed or mutated, leading to uncontrolled cell division[14].

The pyrimidine-4,5-diamine scaffold is an excellent "hinge-binder." The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby halting the oncogenic signaling cascade.

Caption: Mechanism of kinase inhibition by pyrimidine-4,5-diamine derivatives.

Part 3: Evolution into Modern Therapeutics

Building on the foundational synthesis and broad biological profiling, medicinal chemists have extensively modified the pyrimidine-4,5-diamine core to develop potent and selective drug candidates. The amino groups at the 4- and 5-positions serve as ideal anchor points for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Case Study: Development of FAK Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a key role in cell migration, invasion, and survival[9]. The development of FAK inhibitors based on the diaminopyrimidine scaffold provides an excellent example of modern drug design.

Starting from a known multi-kinase inhibitor, TAE-226, researchers designed and synthesized a series of novel 2,4-diaminopyrimidine derivatives. The core diaminopyrimidine scaffold was retained to ensure binding to the kinase hinge region. Modifications were then systematically introduced at other positions to enhance FAK-specific interactions and improve drug-like properties[9].

One notable compound from these efforts, A12 , demonstrated potent anticancer activity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines with IC₅₀ values of 130 nM and 94 nM, respectively. Importantly, A12 also showed favorable metabolic stability and low inhibition of key cytochrome P450 (CYP) enzymes, indicating a promising safety profile for further development[9].

Case Study: Selective JAK3 Inhibitors

Janus kinases (JAKs) are critical for immune cell signaling, making them attractive targets for autoimmune diseases and certain cancers. Designing inhibitors with selectivity for a specific JAK isoform (e.g., JAK3 over JAK1/2) is a significant challenge but crucial for minimizing off-target effects.

Researchers have successfully designed pyrimidine-4,6-diamine derivatives as highly selective JAK3 inhibitors. The design strategy focused on exploiting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3 but not in other JAK isoforms. By incorporating moieties capable of interacting with this specific residue, compounds with high selectivity were achieved. Compound 11e from one such study exhibited an outstanding JAK3 inhibitory activity (IC₅₀ = 2.1 nM) and demonstrated high selectivity over other JAK kinases[10]. This work underscores the "tunability" of the pyrimidine-diamine scaffold to achieve highly specific biological outcomes.

Conclusion

The journey of pyrimidine-4,5-diamine derivatives from a simple heterocyclic precursor to a validated "privileged scaffold" in drug discovery is a testament to the power of synthetic and medicinal chemistry. Its history is marked by the development of increasingly sophisticated synthetic methods and a progressively deeper understanding of its biological potential. The scaffold's inherent ability to mimic ATP binding has made it a cornerstone in the development of kinase inhibitors, leading to promising candidates in oncology and immunology. As researchers continue to explore novel substitutions and fused-ring systems built upon this core, the pyrimidine-4,5-diamine framework is poised to remain a source of innovative therapeutics for years to come.

References

-

Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. (2025, August 6). DeepDyve. Retrieved January 21, 2026, from [Link]

-

Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138–2168. [Link]

-

Abdelgawad, M. A., et al. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. Retrieved January 21, 2026, from [Link]

-

Sravanthi, T., & Manjula, A. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(24), 8963. [Link]

-

Rao, M. S., Rao, T. B., & Koteswara, C. P. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL PYRIMIDINE-4,5-DIAMINE/ PYRIMIDINE-2,4,5-TRIAMINE AS ANTITB AGENT. International Journal of Pharmaceutical Sciences and Research, 12(2), 910-916. [Link]

-

Sharma, A., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 19-29. [Link]

-

Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Bentham Science. Retrieved January 21, 2026, from [Link]

-

Piazzi, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4067–4083. [Link]

-

Sharma, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(1), 13. [Link]

-

Maccari, G., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5221. [Link]

-

Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (n.d.). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

-

Pyrimidine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025, August 8). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(7), 1339–1353. [Link]

-

O'Gara, M., & O'Callaghan, C. N. (1995). History and future of antimicrobial diaminopyrimidines. Journal of Antimicrobial Chemotherapy, 36(4), 629–638. [Link]

-

Sarwade, P. P., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal of Research in Applied and Basic Sciences, 3(5), 159-170. [Link]

-

Yu, R. N., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1646–1657. [Link]

-

Sławiński, J., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(19), 6611. [Link]

- Preparation of 2,4-diaminopyrimidines. (1947, February 25). Google Patents.

-

El-Naggar, A. M., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Pharmaceuticals, 16(10), 1437. [Link]

-

Rida, S. M., et al. (1996). Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. Pharmazie, 51(12), 927–931. [Link]

-

Cui, J. J., et al. (2011). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 844–848. [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Brookfield, F. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 983–998. [Link]

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 2). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Berdini, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9550–9566. [Link]

-

Chan, K. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. International Journal of Molecular Sciences, 24(17), 13354. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 13. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 17. ijpsr.com [ijpsr.com]

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery